Cas no 179041-02-2 (5,6-dimethyl-2-prop-2-enylsulfanyl-3h-thieno[2,3-d]pyrimidin-4-one)

5,6-dimethyl-2-prop-2-enylsulfanyl-3h-thieno[2,3-d]pyrimidin-4-one structure
179041-02-2 structure
Product Name:5,6-dimethyl-2-prop-2-enylsulfanyl-3h-thieno[2,3-d]pyrimidin-4-one
CAS-nummer:179041-02-2
MF:C11H12N2OS2
MW:252.355779647827
CID:1365918
PubChem ID:619902
Update Time:2025-04-20

5,6-dimethyl-2-prop-2-enylsulfanyl-3h-thieno[2,3-d]pyrimidin-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5,6-dimethyl-2-prop-2-enylsulfanyl-3h-thieno[2,3-d]pyrimidin-4-one
    • IFLab1_000610
    • SMR000017373
    • HMS1413L16
    • CTK0A6802
    • 5,6-dimethyl-2-prop-2-enylthio-3-hydrothiopheno[2,3-d]pyrimidin-4-one
    • HMS2256C19
    • 2-Allylthio-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • AC1LDK1N
    • MLS000100624
    • ST081857
    • IFLab1_000610; SMR000017373; HMS1413L16; CTK0A6802; 5,6-dimethyl-2-prop-2-enylthio-3-hydrothiopheno[2,3-d]pyrimidin-4-one; HMS2256C19; 2-Allylthio-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one; AC1LDK1N; MLS000100624; ST081857;
    • CHEMBL1595297
    • SR-01000452876-1
    • SR-01000452876
    • AKOS000269226
    • STK788487
    • DTXSID00347301
    • IDI1_008829
    • 2-(Allylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one #
    • Cambridge id 5807158
    • 2-(Allylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • 2-(allylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • Thieno[2,3-d]pyrimidin-1(2H)-one, 3-allylthio-5,6-dimethyl-
    • JCDAAUZHHDTSTG-UHFFFAOYSA-N
    • 179041-02-2
    • 5,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
    • Inchi: 1S/C11H12N2OS2/c1-4-5-15-11-12-9(14)8-6(2)7(3)16-10(8)13-11/h4H,1,5H2,2-3H3,(H,12,13,14)
    • InChI-sleutel: JCDAAUZHHDTSTG-UHFFFAOYSA-N
    • LACHT: S1C2=C(C(NC(=N2)SCC=C)=O)C(C)=C1C

Berekende eigenschappen

  • Exacte massa: 252.03926
  • Monoisotopische massa: 252.03910536g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 95Ų

Experimentele eigenschappen

  • PSA: 41.46
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